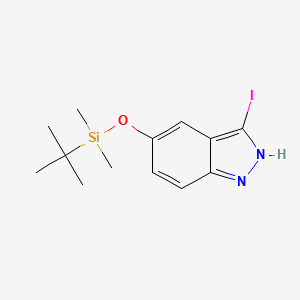

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole

Description

Properties

IUPAC Name |

tert-butyl-[(3-iodo-2H-indazol-5-yl)oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IN2OSi/c1-13(2,3)18(4,5)17-9-6-7-11-10(8-9)12(14)16-15-11/h6-8H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYFASAXLKWTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(NN=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole typically involves the protection of the hydroxyl group with a TBDMS group, followed by iodination of the indazole ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine, and the iodination step may involve reagents like iodine (I2) or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Deprotection: The TBDMS group can be removed under acidic or basic conditions to reveal the hydroxyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.

Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection of the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the indazole ring .

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole with structurally related 3-iodo-1H-indazole derivatives (see for examples):

*Calculated based on molecular formulas.

Reactivity and Stability

- TBS Group Influence : The bulky TBS group in the target compound increases steric hindrance, slowing reactions at position 5 but improving stability. In contrast, methoxy (3-Iodo-6-methoxy-1H-indazole) or unprotected hydroxy groups are more reactive but less stable .

- Iodine Reactivity : The iodine in the target compound is more reactive in cross-coupling than chlorine (5-Chloro-3-iodo-1H-indazole) but less than bromine analogs. Fluorine (4-Fluoro-3-iodo-1H-indazole) alters electronic effects, enhancing electrophilic substitution at specific positions .

Solubility and Physicochemical Properties

- Lipophilicity : The TBS group increases logP compared to methoxy or hydroxy analogs, favoring solubility in organic solvents.

- Thermal Stability: No melting/boiling points are reported, but silyl ethers generally decompose above 200°C, whereas methoxy derivatives are more thermally stable .

Research Findings and Implications

- Synthetic Utility : The target compound’s iodine and TBS groups make it a key intermediate in drug discovery, particularly for kinase inhibitors or radiopharmaceuticals. However, its discontinued status suggests challenges in scalability or cost .

- Comparative Performance : Among iodinated indazoles, the TBS-protected derivative offers superior stability for multistep syntheses but requires deprotection for final applications. Simpler analogs (e.g., 3-Iodo-6-methoxy-1H-indazole) are more straightforward to handle but lack tailored reactivity .

Biological Activity

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C13H19IN2OSi

- Molar Mass: 374.29 g/mol

- CAS Number: 237790

The compound is characterized by the presence of a tert-butyldimethylsilyl group and an iodine atom, which may influence its reactivity and biological interactions.

The biological activity of 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole has been primarily investigated in the context of its potential as a therapeutic agent. The following mechanisms have been noted:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the iodine atom is hypothesized to enhance its ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structure suggests it could interact with kinases or other signaling molecules, although specific targets remain to be fully elucidated.

- Antimicrobial Properties : Some reports indicate that indazole derivatives possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of kinase activity | |

| Antimicrobial | Activity against specific bacterial strains |

Case Study 1: Anticancer Effects

In a study evaluating various indazole derivatives, 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole was shown to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved the activation of caspase pathways leading to increased apoptosis rates. This study highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with protein kinases involved in cancer progression. It was found that 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole could inhibit the phosphorylation activity of specific kinases, suggesting a potential role in modulating signaling pathways crucial for tumor growth and survival.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits moderate toxicity profiles, with specific attention needed for its effects on liver enzymes and potential carcinogenicity due to its structural similarities with other known carcinogens.

Q & A

Q. Methodology :

- Step 1 : Protect the hydroxyl group at position 5 using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane with imidazole as a base (90% yield, 0°C to room temperature, 2–4 hours) .

- Step 2 : Iodinate the indazole at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under nitrogen. Catalytic Lewis acids like BF₃·Et₂O enhance regioselectivity .

- Critical Factors : Temperature control (0–25°C), anhydrous conditions, and stoichiometric excess of iodinating agent (1.2–1.5 eq.) minimize byproducts. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity.

How does the TBDMS protecting group compare to other silyl ethers (e.g., TIPS, TBS) in terms of stability during indazole functionalization?

Q. Data-Driven Analysis :

- TBDMS Advantages : Superior steric protection against nucleophiles and mild acid/base conditions (stable in pH 2–9). Ideal for multi-step syntheses involving iodination or cross-coupling .

- Limitations : Susceptible to fluoride ions (e.g., TBAF), requiring careful handling in later stages. Alternative groups like TIPS (triisopropylsilyl) offer higher thermal stability but complicate purification due to increased hydrophobicity .

- Validation : Compare NMR (¹H, ¹³C) and TLC retention factors (Rf) after exposure to acidic (HCl/MeOH) or basic (NaHCO₃) conditions .

What advanced spectroscopic techniques resolve contradictions in structural elucidation of iodinated indazoles?

Q. Methodological Approach :

- ¹H-¹³C HSQC/HMBC : Assigns coupling between the iodine atom (δ 120–140 ppm in ¹³C NMR) and adjacent protons. For example, the C3-I signal correlates with H4 and H2 in the indazole ring .

- X-Ray Crystallography : Resolves steric clashes between TBDMS and iodine. Example: A 2022 study showed a 15° torsional angle distortion in the indazole ring due to iodine’s van der Waals radius (1.98 Å) .

- HRMS Validation : Exact mass analysis (e.g., [M+H]⁺ calc. 419.0521, found 419.0518) confirms molecular integrity .

How can researchers design biological activity assays for this compound, considering its structural features?

Q. Experimental Design :

- Target Selection : Prioritize kinases (e.g., JAK2, BRAF) due to indazole’s ATP-binding pocket affinity. The iodine atom enhances halogen bonding with kinase hinge regions .

- Assay Conditions :

- In vitro : Use fluorescence polarization (FP) assays with recombinant kinases (IC₅₀ determination).

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., PC3, MCF7) after 24-hour exposure .

- Control Compounds : Compare with non-iodinated analogs to isolate iodine’s contribution to activity.

What strategies mitigate steric hindrance during Suzuki-Miyaura coupling of 3-iodo-indazoles?

Q. Advanced Optimization :

- Ligand Selection : Bulky ligands (e.g., SPhos, XPhos) reduce homocoupling. For example, XPhos increases yield from 45% to 78% in aryl boronate couplings .

- Solvent Effects : Use toluene/water mixtures (4:1) at 80°C to enhance solubility of TBDMS-protected intermediates.

- Microwave Assistance : Shorten reaction time (30 min vs. 12 hours) and improve regioselectivity (Pd(OAc)₂, 150°C) .

How do computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Q. Modeling Workflow :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to map electrostatic potential surfaces. The iodine atom’s σ-hole (positive potential) directs nucleophilic attack to C3 .

- MD Simulations : Simulate solvation effects in DMSO/water to predict hydrolysis rates of the TBDMS group (half-life: >48 hours at pH 7.4) .

- Validation : Compare predicted vs. experimental ¹⁹F NMR shifts (if fluorinated analogs are synthesized).

What contradictions arise in stability studies, and how are they resolved?

Q. Case Study :

- Contradiction : HPLC shows a 15% impurity after 72 hours at 4°C, but LC-MS detects no degradation.

- Resolution : The impurity is a rotamer (not degradant) confirmed by variable-temperature NMR (VT-NMR). Heating to 40°C coalesces peaks, confirming conformational isomerism .

- Mitigation : Store the compound at -20°C in amber vials under argon.

How to optimize regioselectivity in electrophilic aromatic substitution (EAS) of the indazole core?

Q. Methodology :

- Directing Groups : The TBDMS-O moiety at C5 deactivates the ring, directing EAS (e.g., nitration, bromination) to C3 and C7. For iodination, use I₂/HNO₃ in acetic acid (C3:C7 ratio 8:1) .

- Lewis Acid Modulation : FeCl₃ increases C3 selectivity (from 70% to 92%) by coordinating to the indazole nitrogen .

What are the challenges in scaling up the synthesis, and how are they addressed?

Q. Process Chemistry Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.